2-Chloro-3-fluorobenzimidamide Hydrochloride
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Overview
Description
2-Chloro-3-fluorobenzimidamide Hydrochloride is an organic compound with the molecular formula C7H6ClFN2·HCl. It is a derivative of benzimidazole, featuring both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluorobenzimidamide Hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-3-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting amine is then reacted with an appropriate amidating agent to form the benzimidamide structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which can enhance yield and purity while reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorobenzimidamide Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-fluorobenzimidamide Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzimidamide Hydrochloride
- 2-Chloro-5-fluorobenzimidamide Hydrochloride
- 2-Chloro-6-fluorobenzimidamide Hydrochloride
Uniqueness
2-Chloro-3-fluorobenzimidamide Hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H7Cl2FN2 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
2-chloro-3-fluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,(H3,10,11);1H |
InChI Key |
BEMAENHCSVAYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=N)N.Cl |
Origin of Product |
United States |
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